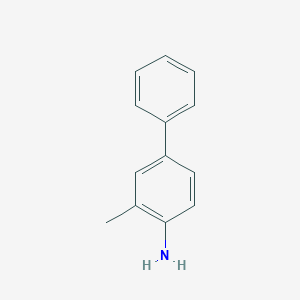

4-Amino-3-methylbiphenyl

Übersicht

Beschreibung

4-Amino-3-methylbiphenyl is a biphenyl derivative with significant applications in chemistry. It's a compound of interest due to its structural and functional properties.

Synthesis Analysis

- The synthesis of similar biphenyl derivatives like 3-amino-2,4-dicarbonitrile-5-methylbiphenyls is achievable through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone with NaOMe as a catalyst. This method is efficient and environmentally friendly, completing in 2-3 minutes (Pasha & Datta, 2014).

Molecular Structure Analysis

- Molecular structures of compounds similar to 4-Amino-3-methylbiphenyl, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, indicate complex interactions and hydrogen bonding, contributing to their stability and reactivity (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

- Biphenyl compounds like 4-Amino-3-methylbiphenyl can form conducting polymer films through electrooxidation, showcasing their potential in material science (Guay, Leclerc, & Dao, 1988).

Physical Properties Analysis

- The physical properties of these compounds are characterized by their polymorphic forms, which can exhibit different morphologies like fibrous or granular structures. This aspect significantly impacts their physical behavior and potential applications (Chan, Ng, Leong, & Tan, 1995).

Chemical Properties Analysis

- Compounds related to 4-Amino-3-methylbiphenyl, such as 4-aminobiphenyl derivatives, show reversible electron transfer reactions, which can be correlated with Hammett substituent constants, providing insights into their chemical properties (Hertl, Rieker, & Speiser, 1986).

Wissenschaftliche Forschungsanwendungen

Application 1: Fluorescent Probes for Detecting Protein Aggregates

- Specific Scientific Field : Biochemistry and Neurology .

- Summary of the Application : 4-Amino-3-methylbiphenyl is used in the design and synthesis of fluorescent probes based on the bimane scaffold. These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application or Experimental Procedures : The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results or Outcomes : One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β. It has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Antifungal Biocides

- Specific Scientific Field : Biochemistry and Microbiology .

- Summary of the Application : Amino modifications, such as those in 4-Amino-3-methylbiphenyl, have been used to enhance the antifungal properties of N4-alkyl-5-methylcytidines for potential biocides .

- Methods of Application or Experimental Procedures : The 3′-hydroxyl group of N4-alkyl-5-methyl-2′,3′-dideoxycytidines is replaced with amino, aminoethyl and dialkylamino groups to significantly enhance the antifungal activity .

- Results or Outcomes : Several new compounds were able to completely inhibit the growth of all the tested moulds (at 0.7 mM) isolated from works of art at the State Tretyakov Gallery, Moscow, Russia . These compounds are promising for use as biocides for protecting works of art from mould fungi .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBISYQIGCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036829 | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methylbiphenyl | |

CAS RN |

63019-98-7 | |

| Record name | 3-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX74AD4BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

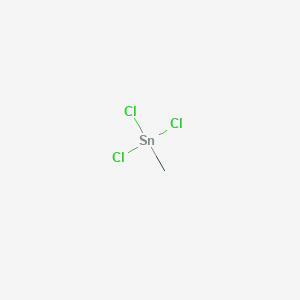

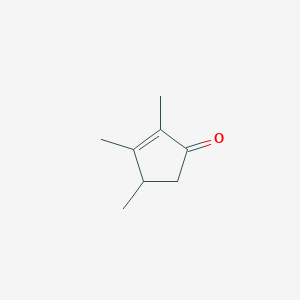

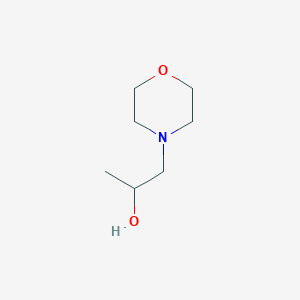

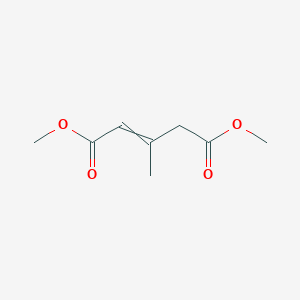

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

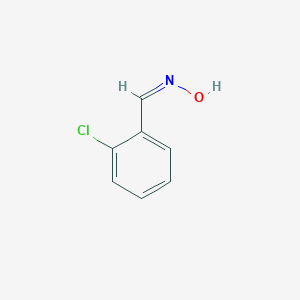

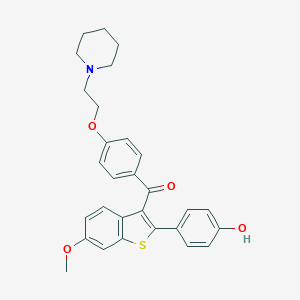

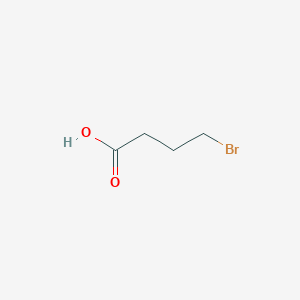

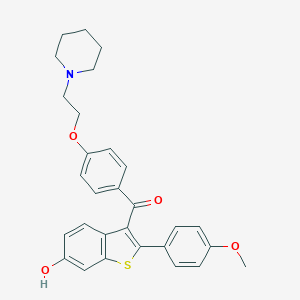

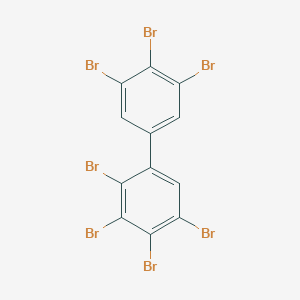

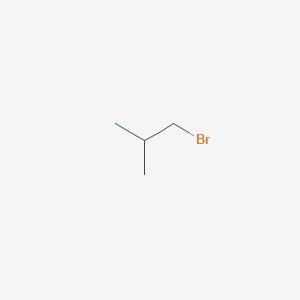

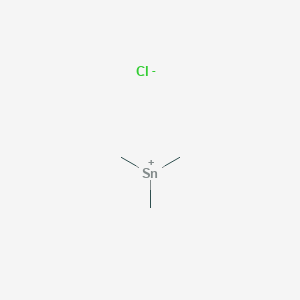

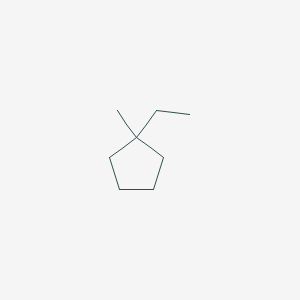

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.